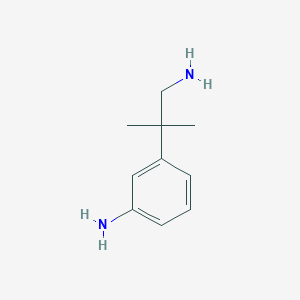
3-(1-Amino-2-methylpropan-2-YL)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Amino-2-methylpropan-2-yl)aniline is an organic compound with the molecular formula C10H16N2. It is a derivative of aniline, where the amino group is substituted with a 1-amino-2-methylpropan-2-yl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Amino-2-methylpropan-2-yl)aniline can be achieved through several methods. One common approach involves the reduction of nitroarenes. For instance, the nitration of aniline followed by reduction using agents such as zinc, tin, or iron in the presence of hydrochloric acid can yield the desired compound .
Another method involves nucleophilic aromatic substitution, where a halogenated arene reacts with an amine via a nucleophilic aromatic substitution pathway . This method can be catalyzed by palladium or other transition metals to enhance the reaction efficiency.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can improve yield and reduce production costs. Catalysts such as palladium on carbon are commonly used to facilitate these reactions .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Amino-2-methylpropan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as zinc, tin, or iron in the presence of hydrochloric acid are frequently used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can yield nitro derivatives, while reduction can produce various amine derivatives .
Applications De Recherche Scientifique
3-(1-Amino-2-methylpropan-2-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(1-Amino-2-methylpropan-2-yl)aniline involves its interaction with various molecular targets. The amino group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The aromatic ring can undergo electrophilic substitution reactions, affecting the compound’s reactivity and interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aniline: The parent compound, aniline, has a simpler structure with only an amino group attached to the benzene ring.
N-Methylaniline: This compound has a methyl group attached to the nitrogen atom, making it a secondary amine.
N,N-Dimethylaniline: A tertiary amine with two methyl groups attached to the nitrogen atom.
Uniqueness
3-(1-Amino-2-methylpropan-2-yl)aniline is unique due to the presence of the 1-amino-2-methylpropan-2-yl group, which imparts different chemical and physical properties compared to simpler aniline derivatives. This unique structure allows for specific interactions and reactivity patterns that are not observed in other aniline derivatives .
Propriétés
Formule moléculaire |
C10H16N2 |
|---|---|
Poids moléculaire |
164.25 g/mol |
Nom IUPAC |
3-(1-amino-2-methylpropan-2-yl)aniline |
InChI |
InChI=1S/C10H16N2/c1-10(2,7-11)8-4-3-5-9(12)6-8/h3-6H,7,11-12H2,1-2H3 |
Clé InChI |
YKNFVXVZUYUUDR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CN)C1=CC(=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


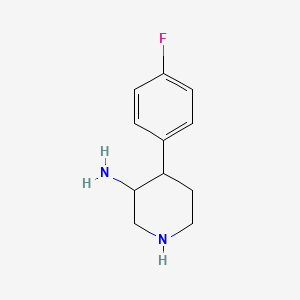
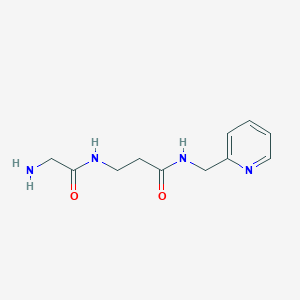
![2-Amino-3-{pyrido[2,3-b]pyrazin-7-yl}propanoic acid](/img/structure/B13239414.png)
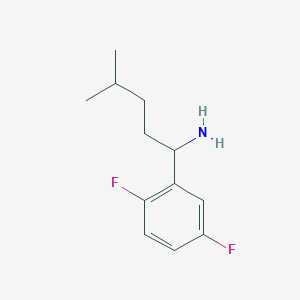
![4-({[(benzyloxy)carbonyl]amino}methyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13239429.png)
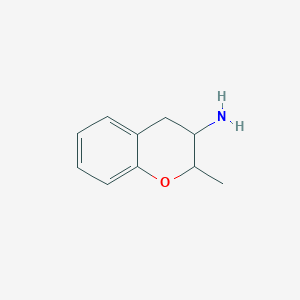
![2-[4-(2-Methylpentyl)cyclohexyl]acetic acid](/img/structure/B13239443.png)
![N,N-Diethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-amine](/img/structure/B13239447.png)
![3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbonitrile](/img/structure/B13239458.png)
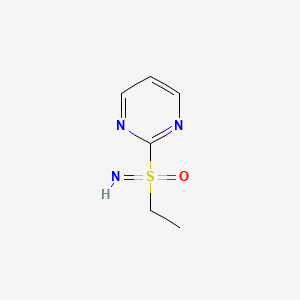

![7-[(tert-Butoxy)carbonyl]-2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13239493.png)
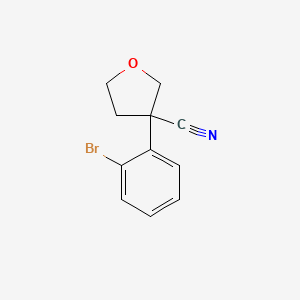
![N-{2-[(thiolan-3-yl)amino]ethyl}acetamide](/img/structure/B13239496.png)
